molecular formula C21H18N2O4S2 B7733845 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid

Cat. No.: B7733845
M. Wt: 426.5 g/mol
InChI Key: PZEAOHTUVQYNJE-LGMDPLHJSA-N
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Description

4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid is a complex organic compound with a molecular formula of C17H11NO3S2 and a molecular weight of 341.4 g/mol This compound is known for its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a benzoic acid moiety

Properties

IUPAC Name

4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S2/c24-18(22-16-10-8-15(9-11-16)20(26)27)7-4-12-23-19(25)17(29-21(23)28)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,24)(H,26,27)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEAOHTUVQYNJE-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid involves several steps. One common synthetic route includes the condensation of 4-oxo-2-thioxo-1,3-thiazolidine with benzaldehyde to form the benzylidene derivative. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.

Chemical Reactions Analysis

4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may lead to the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that thiazolidinone derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth, which suggests its potential as an antibacterial agent .
  • Antioxidant Properties
    • The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects
    • Research has shown that thiazolidinone derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes, thus presenting a potential therapeutic application in inflammatory diseases .

Therapeutic Applications

  • Cancer Research
    • There is ongoing research into the use of thiazolidinones in cancer treatment. The compound has been noted for its ability to induce apoptosis in cancer cells, potentially serving as a lead compound for developing anticancer therapies .
  • Diabetes Management
    • Thiazolidinones are being studied for their insulin-sensitizing effects. This specific compound may enhance glucose uptake and improve insulin sensitivity, making it a candidate for diabetes management strategies .
  • Neurological Disorders
    • Preliminary studies suggest that compounds like 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid could have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease through the reduction of neuroinflammation and oxidative stress .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibition.
Antioxidant CapacityShowed significant DPPH scavenging activity compared to standard antioxidants like ascorbic acid.
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for anti-inflammatory action.
Cancer Cell ApoptosisInduced apoptosis in MCF-7 breast cancer cells with IC50 values lower than traditional chemotherapeutics.
Insulin SensitivityImproved glucose uptake in adipocytes by enhancing GLUT4 translocation upon treatment.

Mechanism of Action

The mechanism of action of 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and benzylidene group allow it to bind to enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid can be compared to other similar compounds, such as:

Biological Activity

4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid is a complex organic compound with potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure

The compound can be represented by the following structure:

C17H18N2O3S2\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3\text{S}_2

Synthesis

The synthesis of this compound typically involves the condensation of 4-amino benzoic acid with thiazolidine derivatives, followed by functionalization at various positions to enhance biological activity. The thiazolidine moiety is crucial for imparting specific biological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that compounds related to thiazolidinones exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines.

Cell Line IC50 (µM) Reference
A5497.0
PC-320.3
HepG215.5

These results suggest that the compound may inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including modulation of apoptosis signal-regulating kinase (ASK1) pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial activity.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : It promotes apoptosis in cancer cells via intrinsic and extrinsic pathways.
  • Inhibition of Tumor Angiogenesis : The compound has been shown to inhibit angiogenesis in tumor models, which is critical for tumor growth and metastasis.
  • Antiviral Properties : Some derivatives have demonstrated efficacy against HIV by blocking viral entry into host cells and inhibiting viral replication .

Case Study 1: Anticancer Efficacy in Human Cell Lines

A study involving the treatment of A549 lung cancer cells with the compound showed a significant reduction in cell viability after 48 hours of exposure. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

Case Study 2: Antimicrobial Activity Against Resistant Strains

In another investigation, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies.

Q & A

Q. What synthetic strategies are recommended for the efficient preparation of 4-({4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazolidinone Core Formation : Condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds (e.g., benzylidene ketones) under acidic or basic conditions to form the 5Z-configuration .

Butanoyl Linker Introduction : Coupling the thiazolidinone intermediate with a butanoyl chloride derivative via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DMAP .

Amide Bond Formation : Reaction of the butanoyl-thiazolidinone with 4-aminobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF or DCM .

Purification : Column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • Spectroscopy :
    • 1H/13C NMR : Confirm the Z-configuration of the benzylidene group (characteristic coupling constants: J = 10–12 Hz for transoid protons) and amide bond formation (δ ~7.5–8.5 ppm for NH) .
    • IR : Identify thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) stretches .
  • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify the molecular ion peak .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer: Prioritize assays aligned with thiazolidinone bioactivity:

  • Antioxidant Activity : DPPH radical scavenging assay (IC50 determination at 517 nm) .
  • Antimicrobial Screening : Broth microdilution (MIC against Gram+/− bacteria, e.g., S. aureus, E. coli) .
  • Anti-inflammatory Potential : COX-2 inhibition ELISA .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Variable Substituent Libraries : Synthesize analogs with modifications to:
    • Benzylidene moiety : Introduce electron-withdrawing (e.g., -Cl, -NO2) or electron-donating (e.g., -OCH3) groups at the para/meta positions .
    • Butanoyl linker : Test shorter (propionyl) or longer (pentanoyl) chains to modulate lipophilicity .
  • Biological Testing : Correlate substituent effects with activity trends (e.g., logP vs. IC50) using regression analysis .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like PPAR-γ or bacterial enzymes .

Q. Table 1: SAR Trends in Thiazolidinone Analogs

Substituent PositionModificationObserved Effect on ActivityReference
Benzylidene para-OCH3↑ Antioxidant activity (IC50: 12 μM → 8 μM)
Thiazolidinone C2-S vs. -O-S enhances antimicrobial potency (MIC: 64 → 16 μg/mL)

Q. How should contradictory data on biological activity be resolved?

Methodological Answer:

  • Reproducibility Checks : Validate assays across multiple labs with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
  • Dose-Response Analysis : Re-evaluate activity at non-toxic concentrations (e.g., <50% cell death in MTT assays) .

Q. What strategies mitigate poor aqueous solubility during formulation?

Methodological Answer:

  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method) .
  • Prodrug Design : Esterify the benzoic acid group (e.g., methyl ester) for improved absorption, followed by enzymatic hydrolysis in vivo .

Data Analysis and Interpretation

Q. How can computational methods predict metabolic stability?

Methodological Answer:

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS .

Q. What statistical approaches are recommended for multi-parametric optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to balance yield, purity, and bioactivity .
  • Machine Learning : Train random forest models on historical SAR data to prioritize synthetic targets .

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